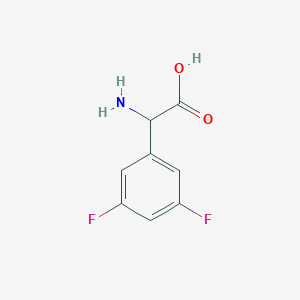

2-amino-2-(3,5-difluorophenyl)acetic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(3,5-difluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c9-5-1-4(2-6(10)3-5)7(11)8(12)13/h1-3,7H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQMIPXXHDSGKJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371800 | |

| Record name | 2-amino-2-(3,5-difluorophenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199327-33-8 | |

| Record name | 2-amino-2-(3,5-difluorophenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 2-amino-2-(3,5-difluorophenyl)acetic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-amino-2-(3,5-difluorophenyl)acetic Acid

Introduction

This compound is a fluorinated, non-proteinogenic α-amino acid. As a derivative of phenylglycine, the presence of two fluorine atoms on the aromatic ring at the meta positions significantly influences its electronic properties, lipophilicity, and metabolic stability. These characteristics make it a valuable building block and key intermediate in medicinal chemistry and drug development, particularly for creating novel therapeutic agents with potentially enhanced biological activity and pharmacokinetic profiles. This document provides a comprehensive overview of its core physicochemical properties, supported by experimental methodologies and logical diagrams.

Physicochemical Data

The quantitative are summarized in the table below. These parameters are critical for predicting its behavior in biological systems and for guiding its application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₈H₇F₂NO₂ | [1] |

| Molecular Weight | 187.14 g/mol | [2][3] |

| CAS Number | 199327-33-8 | [1] |

| LogP | -1.19 | [1] |

| Polar Surface Area (PSA) | 63 Ų | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Heavy Atom Count | 13 | [1] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These represent standard experimental approaches in the field.

Determination of LogP (Octanol-Water Partition Coefficient)

The LogP value is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. A standard method for its determination is the Shake-Flask Method .

-

Principle: The compound is partitioned between two immiscible liquid phases, typically n-octanol (representing a lipid layer) and water (representing an aqueous biological fluid). The ratio of its concentration in the two phases at equilibrium is measured.

-

Methodology:

-

A solution of this compound is prepared in either n-octanol or water.

-

A known volume of this solution is mixed with an equal volume of the other solvent (pre-saturated with the first) in a separatory funnel.

-

The funnel is shaken vigorously for a set period to ensure equilibrium is reached, and then left to stand until the two phases have completely separated.

-

The concentration of the analyte in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The partition coefficient (P) is calculated as P = [Concentration in Octanol] / [Concentration in Water].

-

LogP is the base-10 logarithm of the partition coefficient.

-

Determination of pKa (Acid Dissociation Constant)

As an amino acid, the compound has at least two ionizable groups: the carboxylic acid and the amino group. The pKa values indicate the strength of these acidic and basic centers. Potentiometric titration is the most common method for pKa determination.

-

Principle: A solution of the compound is titrated with a strong acid or base, and the pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the ionizable group is 50% protonated and 50% deprotonated.

-

Methodology:

-

A precise amount of this compound is dissolved in a known volume of water or a suitable co-solvent.

-

The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally using a burette.

-

The pH is recorded after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted. The pKa values correspond to the pH at the half-equivalence points. The first pKa (pKa₁) corresponds to the carboxylic acid group, and the second (pKa₂) corresponds to the ammonium group.

-

Synthesis Protocol: Strecker Synthesis Adaptation

The synthesis of α-amino acids like this compound can be achieved through various methods. A common approach is an adaptation of the Strecker synthesis.

-

Principle: This synthesis involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile.

-

Methodology:

-

Step 1: Formation of the Aldehyde. 3,5-difluorobenzaldehyde serves as the starting material.

-

Step 2: Formation of the α-aminonitrile. The aldehyde is reacted with a source of ammonia (e.g., ammonium chloride) and a cyanide salt (e.g., sodium cyanide). This three-component reaction forms 2-amino-2-(3,5-difluorophenyl)acetonitrile.

-

Step 3: Hydrolysis. The α-aminonitrile intermediate is then subjected to acidic or basic hydrolysis. Heating the nitrile in the presence of a strong acid (like HCl) or a strong base (like NaOH) will hydrolyze the nitrile group (-CN) to a carboxylic acid group (-COOH), yielding the final product, this compound.

-

Purification: The final product is isolated and purified, typically by recrystallization or chromatography.

-

Visualizations

Acid-Base Equilibrium

The ionization state of this compound is dependent on the ambient pH. This equilibrium is fundamental to its chemical behavior and biological interactions.

General Synthetic Workflow

The production of this compound follows a multi-step chemical synthesis workflow, starting from a commercially available precursor.

Biological Context and Applications

While specific signaling pathways for this exact molecule are not detailed in the provided literature, its structural motifs are of significant interest in drug discovery.

-

Enzyme Inhibition: Non-proteinogenic amino acids are often explored as inhibitors of enzymes involved in metabolic or signaling pathways. The difluorophenyl group can enhance binding affinity to enzyme active sites through favorable interactions.

-

Antimicrobial/Antiviral Potential: Analogous compounds, such as --INVALID-LINK--acetic acid, have been investigated for antimicrobial and antiviral properties.[4] This suggests that this compound could serve as a scaffold for developing new agents in this therapeutic area.

-

Pharmaceutical Intermediates: The compound is a valuable building block for synthesizing more complex molecules, including potential anti-inflammatory agents or central nervous system drugs, where the fluorine atoms can improve blood-brain barrier penetration and resist metabolic degradation.[5][6]

References

- 1. This compound - C8H7F2NO2 | CSSB00011934585 [chem-space.com]

- 2. Buy 2-amino-2-(2,4-difluorophenyl)acetic Acid | 240409-02-3 [smolecule.com]

- 3. 2-amino-2-(2,3-difluorophenyl)acetic Acid | C8H7F2NO2 | CID 2737049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. [(3,5-Difluorophenyl)amino](oxo)acetic acid | 1060817-53-9 | Benchchem [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Diclofenac - Wikipedia [en.wikipedia.org]

Unveiling the Biological Potential: A Technical Guide to 2-amino-2-(3,5-difluorophenyl)acetic Acid

For Immediate Release

This technical guide offers an in-depth exploration of the biological activities associated with 2-amino-2-(3,5-difluorophenyl)acetic acid and its structurally related analogs. While direct and extensive research on the core compound remains nascent, this document synthesizes available data on its derivatives and similar molecules to provide a predictive framework for its potential therapeutic applications. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

This compound is a fluorinated, non-proteinogenic amino acid. The introduction of fluorine atoms onto the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. Although comprehensive biological data for this specific compound is limited in publicly accessible literature, analysis of its close structural analogs and derivatives suggests potential for significant biological activity. The primary areas of interest for compounds of this class include anticancer, antimicrobial, and antiviral applications.

Predicted Biological Activities Based on Structural Analogs

The biological potential of this compound can be inferred from the activities of its isomers and derivatives. The strategic placement of two fluorine atoms at the 3 and 5 positions on the phenyl ring is expected to significantly influence its electronic properties and interactions with biological targets.

Anticancer Activity

A notable derivative, 2-Amino-4-(3,5-difluorophenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile , has demonstrated moderate antiproliferative activities. This suggests that the this compound scaffold can be a valuable building block for the synthesis of novel anticancer agents. The mode of action for similar compounds often involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

Antimicrobial and Antiviral Properties

The structural isomer, 2-amino-2-(2,4-difluorophenyl)acetic acid, is recognized as a key intermediate in the synthesis of compounds with potential anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[1] Furthermore, the related compound, --INVALID-LINK--acetic acid, has been studied for its potential antimicrobial and antiviral effects, which may arise from enzyme inhibition.[2] These findings suggest that this compound could serve as a precursor to novel antimicrobial and antiviral drugs.

Quantitative Data from a Key Derivative

| Compound Name | Cell Line | Activity | IC50 (µM) |

| 2-Amino-4-(3,5-difluorophenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile | HT-29 (Human colorectal adenocarcinoma) | Antiproliferative | > 10 |

| EA.hy926 (Human umbilical vein cell line) | Antiproliferative | > 10 | |

| HCT-116 (Human colorectal carcinoma) | Antiproliferative | > 10 | |

| 518A2 (Human melanoma) | Antiproliferative | > 10 | |

| KB-V1 (Human cervical carcinoma) | Antiproliferative | > 10 | |

| MCF-7 (Human breast adenocarcinoma) | Antiproliferative | > 10 |

Data extracted from a study on pyrano[3,2-c]chromene derivatives, where the 3,5-difluorophenyl derivative showed moderate activity compared to other analogs in the series.

Experimental Protocols

Detailed experimental protocols for the direct biological evaluation of this compound are not currently published. However, based on the assays performed on its derivatives and analogs, the following methodologies would be appropriate for its characterization.

In Vitro Antiproliferative Assay (MTT Assay)

This assay is a standard colorimetric method to assess cell viability and proliferation.

-

Cell Seeding: Plate human cancer cell lines (e.g., HT-29, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans).

-

Compound Dilution: Perform serial two-fold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial suspension to each well.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualized Workflows and Pathways

To aid in the conceptualization of the experimental design and potential mechanisms of action, the following diagrams are provided.

Caption: A logical workflow for the biological evaluation of this compound.

Caption: A potential signaling pathway for antiproliferative activity.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The existing data on its derivatives and structural analogs strongly suggest that this compound warrants further investigation for its potential anticancer, antimicrobial, and antiviral activities. Future research should focus on the systematic biological screening of the parent compound, elucidation of its mechanism of action, and the synthesis of a focused library of derivatives to establish clear structure-activity relationships. Such studies will be crucial in unlocking the full therapeutic potential of this and related fluorinated amino acids.

References

An In-depth Technical Guide on the Core Mechanism of Action of Difluorophenyl Glycine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Difluorophenyl glycine derivatives represent a class of synthetic amino acid analogues that have garnered significant interest in medicinal chemistry and pharmacology. The incorporation of a difluorophenyl moiety into the glycine scaffold confers unique physicochemical properties, influencing their biological activity, metabolic stability, and blood-brain barrier permeability. A predominant and well-characterized mechanism of action for many of these derivatives is the modulation of the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate receptor in the central nervous system. This guide provides a detailed exploration of this core mechanism, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

The NMDA Receptor: A Key Target

The NMDA receptor is a heterotetrameric ligand-gated ion channel that plays a pivotal role in synaptic plasticity, learning, and memory. Its activation requires the binding of both the neurotransmitter glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the glycine binding site on the GluN1 subunit.[1][2][3] The ion channel is also subject to a voltage-dependent block by magnesium ions (Mg²⁺) at resting membrane potential. Upon simultaneous binding of glutamate and a glycine co-agonist, and subsequent membrane depolarization to relieve the Mg²⁺ block, the channel opens, allowing the influx of Ca²⁺ and Na⁺, which triggers downstream signaling cascades.

Difluorophenyl glycine derivatives primarily exert their effects by interacting with the glycine binding site on the GluN1 subunit of the NMDA receptor. Depending on their specific chemical structure, they can act as agonists, partial agonists, or antagonists at this site, thereby modulating the receptor's activity.

Mechanism of Action at the Glycine Binding Site

The interaction of difluorophenyl glycine derivatives with the glycine binding site can be categorized as follows:

-

Agonists: These derivatives bind to the glycine site and mimic the action of the endogenous co-agonist, glycine. By promoting the conformational change required for channel opening (in the presence of glutamate), they enhance NMDA receptor activation.

-

Partial Agonists: These compounds bind to the glycine site and elicit a submaximal response compared to full agonists like glycine. They can act as functional antagonists in the presence of high concentrations of a full agonist.

-

Antagonists: These derivatives bind to the glycine site but do not activate the receptor. Instead, they competitively block the binding of endogenous co-agonists, thereby inhibiting NMDA receptor function.[1] This antagonistic action is a key area of investigation for therapeutic interventions in conditions associated with NMDA receptor overactivation, such as neurodegenerative diseases and epilepsy.[4]

The difluorophenyl group plays a critical role in determining the nature and potency of this interaction. The electron-withdrawing fluorine atoms can influence the acidity of the glycine backbone and the overall electronic distribution of the molecule, affecting its binding affinity and efficacy at the receptor. The position of the fluorine atoms on the phenyl ring (e.g., 2,4-difluoro, 3,5-difluoro) is also a key determinant of pharmacological activity.

Signaling Pathway of NMDA Receptor Modulation

The modulation of the NMDA receptor by difluorophenyl glycine derivatives initiates a cascade of intracellular events. The following diagram illustrates the signaling pathway upon NMDA receptor activation.

Quantitative Data

The following tables summarize key quantitative parameters for representative glycine site modulators. While specific data for a broad range of difluorophenyl glycine derivatives are dispersed throughout the literature, the provided data for known glycine site ligands illustrate the typical affinity and potency ranges observed.

Table 1: Binding Affinity of Glycine Site Ligands at the NMDA Receptor

| Compound | Derivative Type | Radioligand | Kᵢ (nM) | Source |

| Glycine | Endogenous Agonist | [³H]Glycine | 40 | [5] |

| D-Serine | Endogenous Agonist | [³H]Glycine | - | - |

| Kynurenic Acid | Antagonist | [³H]Glycine | 250-1000 | [1] |

| MDL 105,519 | Antagonist | [³H]Glycine | 1.9 | [6] |

| L-701,324 | Antagonist | [³H]Glycine | 2.2 | [7] |

Table 2: Functional Potency of Glycine Site Ligands at the NMDA Receptor

| Compound | Activity | Assay Type | EC₅₀ / IC₅₀ (µM) | Source |

| Glycine | Agonist | Electrophysiology | 1-3 | - |

| D-Cycloserine | Partial Agonist | Electrophysiology | 20-100 | [8] |

| 7-Chlorokynurenic acid | Antagonist | Electrophysiology | 0.6 | - |

| Amantadine | Channel Blocker | Ca²⁺ influx | 92 | [9] |

| Memantine | Channel Blocker | Electrophysiology | 1-10 | [10] |

Experimental Protocols

The characterization of difluorophenyl glycine derivatives at the NMDA receptor relies on two primary experimental techniques: radioligand binding assays and electrophysiological recordings.

Radioligand Binding Assay for the Glycine Site

This assay quantifies the affinity of a test compound for the glycine binding site by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Kᵢ) of a difluorophenyl glycine derivative at the NMDA receptor glycine binding site.

Materials:

-

Rat brain cortical membranes (source of NMDA receptors)

-

[³H]Glycine or other suitable radioligand (e.g., [³H]MDL 105,519)

-

Test difluorophenyl glycine derivative

-

Assay buffer (e.g., 50 mM Tris-acetate, pH 7.4)

-

Glutamate (to promote the high-affinity state of the glycine site)

-

Non-specific binding control (e.g., high concentration of unlabeled glycine)

-

Glass fiber filters

-

Scintillation cocktail and counter

Protocol:

-

Membrane Preparation: Homogenize rat forebrain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

-

Assay Setup: In a 96-well plate, combine the prepared brain membranes, the radioligand (at a concentration near its Kₔ), and varying concentrations of the test difluorophenyl glycine derivative. Include wells for total binding (no competitor) and non-specific binding (saturating concentration of unlabeled glycine).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion flow through NMDA receptor channels in response to the application of a test compound, providing functional information about its agonist or antagonist properties.

Objective: To determine the functional effect (agonist, antagonist, or partial agonist) and potency (EC₅₀ or IC₅₀) of a difluorophenyl glycine derivative on NMDA receptor-mediated currents.

Materials:

-

Cultured neurons or heterologous expression system (e.g., HEK293 cells) expressing NMDA receptors

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

-

Borosilicate glass capillaries for pulling patch pipettes

-

External solution (aCSF or similar, containing glutamate and varying concentrations of the test compound)

-

Internal solution (for filling the patch pipette)

-

Agonists (NMDA, glycine) and antagonists (e.g., AP5, CNQX to block non-NMDA receptors)

Protocol:

-

Cell Preparation: Plate cells on coverslips suitable for microscopy.

-

Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.

-

Obtaining a Whole-Cell Recording:

-

Place a coverslip with cells in the recording chamber and perfuse with external solution.

-

Approach a cell with the patch pipette while applying positive pressure.

-

Upon contact with the cell membrane, release the pressure to form a high-resistance (GΩ) seal.

-

Apply gentle suction to rupture the membrane patch, establishing the whole-cell configuration.[11]

-

-

Data Acquisition:

-

Clamp the cell at a negative holding potential (e.g., -60 mV) to maintain the Mg²⁺ block.

-

Apply a solution containing a saturating concentration of glutamate and varying concentrations of the difluorophenyl glycine derivative.

-

Record the resulting inward current.

-

-

Data Analysis:

-

For agonists/partial agonists, plot the current amplitude against the logarithm of the compound concentration and fit with a sigmoidal dose-response curve to determine the EC₅₀ and maximum effect (Iₘₐₓ).

-

For antagonists, co-apply a fixed concentration of an agonist (e.g., glycine) with varying concentrations of the test compound. Plot the percentage of inhibition of the agonist-evoked current against the logarithm of the antagonist concentration to determine the IC₅₀.

-

References

- 1. A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. On the true affinity of glycine for its binding site at the NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological and Electrophysiological Characterization of Novel NMDA Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

An In-depth Technical Guide on 2-amino-2-(3,5-difluorophenyl)acetic acid as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-amino-2-(3,5-difluorophenyl)acetic acid is a pivotal, non-proteinogenic amino acid serving as a key chiral building block in the synthesis of various pharmaceuticals. Its most notable application is as a crucial intermediate in the industrial production of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. The precise stereochemistry of this intermediate is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the synthesis of racemic this compound, its chiral resolution, and detailed analytical methodologies for characterization and purity assessment.

Introduction

The fluorinated phenylglycine derivative, this compound, has garnered significant attention in medicinal chemistry and process development due to its integral role in the synthesis of Sitagliptin. The presence of the 3,5-difluorophenyl moiety is a key structural feature that contributes to the pharmacological profile of the final drug product. This guide outlines the chemical and analytical protocols necessary for the preparation and quality control of this important pharmaceutical intermediate.

Synthesis of Racemic this compound

The synthesis of the racemic form of this compound is typically achieved through a multi-step process, commencing with the readily available 3,5-difluorobromobenzene. A common and efficient pathway involves the formation of the corresponding aldehyde, followed by a Strecker synthesis to introduce the amino and nitrile functionalities, and subsequent hydrolysis to the carboxylic acid.

Synthesis of 3,5-Difluorobenzaldehyde

A key precursor, 3,5-difluorobenzaldehyde, can be synthesized from 3,5-difluoro-1-bromobenzene via a Grignard reaction followed by formylation.

Experimental Protocol:

-

In a dried flask under an inert atmosphere, suspend magnesium turnings (28 g) in anhydrous tetrahydrofuran (THF, 60 ml).

-

Slowly add a solution of 3,5-difluoro-1-bromobenzene (200 g) in THF (800 ml) dropwise to maintain a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1 hour.

-

Cool the reaction mixture and add N,N-dimethylformamide (DMF, 91 g) dropwise.

-

Stir the mixture for an additional hour at room temperature.

-

Quench the reaction by adding 10% hydrochloric acid (1000 ml) and stir for 1 hour.

-

Extract the product with ethyl acetate (1000 ml).

-

Wash the organic layer twice with saturated brine and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield 3,5-difluorobenzaldehyde.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 125 g | [1] |

Strecker Synthesis of 2-amino-2-(3,5-difluorophenyl)acetonitrile

The Strecker synthesis provides a direct route to α-aminonitriles from aldehydes.[2][3][4][5][6]

Experimental Protocol:

-

To a cooled solution of 3,5-difluorobenzaldehyde in a suitable solvent (e.g., methanol), add a solution of ammonium chloride in aqueous ammonia.

-

To this mixture, add a solution of sodium cyanide in water dropwise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Extract the product, 2-amino-2-(3,5-difluorophenyl)acetonitrile, with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude aminonitrile.

Hydrolysis of 2-amino-2-(3,5-difluorophenyl)acetonitrile

The final step to obtain the racemic amino acid is the hydrolysis of the nitrile group. This can be achieved under either acidic or basic conditions.[1]

Experimental Protocol (Acid Hydrolysis):

-

Treat the crude 2-amino-2-(3,5-difluorophenyl)acetonitrile with a strong acid, such as concentrated hydrochloric acid.

-

Heat the mixture at reflux for several hours until the hydrolysis is complete.

-

Cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid (around pH 6) using a base (e.g., sodium hydroxide) to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield racemic this compound.

Logical Workflow for Racemic Synthesis

Caption: Synthesis of Racemic this compound.

Chiral Resolution of Racemic this compound

The separation of the racemic mixture into its constituent enantiomers is a critical step, as typically only one enantiomer possesses the desired biological activity. Diastereomeric salt crystallization with a chiral resolving agent is a widely employed and effective method for this purpose.[7][8]

Diastereomeric Salt Crystallization with L-Tartaric Acid

Experimental Protocol:

-

Dissolve the racemic this compound in a suitable hot solvent, such as a mixture of methanol and water.

-

Add an equimolar amount of a chiral resolving agent, for example, L-(+)-tartaric acid.

-

Allow the solution to cool slowly to room temperature to induce the crystallization of one of the diastereomeric salts. The salt of the (R)-amino acid with L-tartaric acid is often the less soluble diastereomer.

-

Filter the precipitated diastereomeric salt and wash with a small amount of the cold solvent mixture.

-

To liberate the free amino acid, dissolve the diastereomeric salt in water and adjust the pH to the isoelectric point with a base.

-

Filter the precipitated (R)-2-amino-2-(3,5-difluorophenyl)acetic acid, wash with cold water, and dry.

-

The mother liquor, enriched in the (S)-enantiomer, can be treated similarly to recover the other enantiomer or subjected to racemization for recycling.

Logical Workflow for Chiral Resolution

Caption: Chiral Resolution by Diastereomeric Salt Crystallization.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and enantiomeric excess of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is expected to show signals for the aromatic protons, the α-proton, and the amine and carboxylic acid protons. The aromatic region will display characteristic splitting patterns due to fluorine-proton coupling.

-

¹³C NMR (DMSO-d₆, 100 MHz): The carbon NMR spectrum will show signals for the carboxylic carbon, the α-carbon, and the aromatic carbons. The aromatic carbons will exhibit splitting due to carbon-fluorine coupling.[9]

Table of Expected NMR Data:

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| COOH | ~13.0 | ~175.0 |

| α-CH | ~4.5 | ~58.0 |

| NH₂ | ~8.5 (broad) | - |

| Ar-H | 7.0 - 7.5 | - |

| Ar-C | - | 110.0 - 165.0 (with C-F splitting) |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is the primary method for determining the enantiomeric purity of the resolved amino acid.[10]

Experimental Protocol for Chiral HPLC:

-

Column: A chiral stationary phase, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based), is effective for separating the underivatized enantiomers.[10]

-

Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or phosphate buffer) is typically used. The exact composition may need to be optimized for best resolution.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm).

-

Sample Preparation: Dissolve the sample in the mobile phase.

The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram.

Application in Pharmaceutical Synthesis: Sitagliptin

(R)-2-amino-2-(3,5-difluorophenyl)acetic acid is a key synthon in the manufacture of Sitagliptin. It provides the crucial chiral amine component that is essential for the drug's interaction with the DPP-4 enzyme.

Signaling Pathway of Sitagliptin (DPP-4 Inhibition):

Sitagliptin functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Sitagliptin increases the levels of active incretins. This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon release from pancreatic α-cells, ultimately resulting in improved glycemic control.

Caption: Mechanism of Action of Sitagliptin as a DPP-4 Inhibitor.

Conclusion

This compound is a fundamentally important intermediate in modern pharmaceutical manufacturing. The synthetic and analytical methodologies outlined in this guide provide a robust framework for its preparation and quality control. A thorough understanding of these processes is essential for researchers and professionals involved in the development and production of Sitagliptin and other pharmaceuticals derived from this valuable chiral building block.

References

- 1. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Chiral resolution - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. rsc.org [rsc.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

The Fluorinated Phenylalanine Analog Pipeline: A Technical Guide to Unlocking Novel Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into the phenylalanine scaffold represents a powerful approach in medicinal chemistry to modulate the biological activity, metabolic stability, and pharmacokinetic profiles of therapeutic candidates. This technical guide provides an in-depth exploration of the potential therapeutic targets of fluorinated phenylalanine analogs. We delve into their applications in oncology, enzyme inhibition, and receptor modulation, presenting quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways. This document serves as a comprehensive resource for researchers aiming to leverage the unique properties of fluorinated phenylalanine analogs in drug discovery and development.

Introduction: The Fluorine Advantage

The substitution of hydrogen with fluorine in phenylalanine derivatives imparts a range of unique physicochemical properties. The high electronegativity of fluorine alters the electronic distribution of the aromatic ring, influencing non-covalent interactions critical for molecular recognition and binding affinity. Furthermore, the exceptional stability of the carbon-fluorine bond enhances metabolic stability, rendering peptide-based therapeutics less susceptible to enzymatic degradation.[1][2] These attributes have propelled the investigation of fluorinated phenylalanine analogs across various therapeutic areas.

Therapeutic Targets in Oncology

Fluorinated phenylalanine analogs have emerged as promising agents in oncology, primarily through their interaction with the L-type Amino Acid Transporter 1 (LAT1). LAT1 is overexpressed in a wide array of human cancers and is crucial for supplying essential amino acids, like leucine, necessary for tumor cell growth and proliferation.[1][3] This dependency makes LAT1 an attractive target for both diagnostic imaging and therapeutic intervention.

L-type Amino Acid Transporter 1 (LAT1)

Fluorinated phenylalanine analogs, such as p-(2-[18F]fluoroethyl)-L-phenylalanine (FEP), are recognized and transported by LAT1 into cancer cells.[4] This selective uptake is the basis for their use as tracers in Positron Emission Tomography (PET) to visualize tumors. Beyond imaging, the transport of these analogs can competitively inhibit the uptake of essential amino acids, leading to amino acid deprivation. This triggers the integrated stress response and inhibits the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[3][5][6]

The cytotoxic effects of peptides containing 4-fluoro-phenylalanine (4-F-Phe) have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for their anticancer efficacy.

| Peptide/Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 4-F-Phe Containing Peptide 1 | A549 (Lung) | 15.2 | [1][7] |

| 4-F-Phe Containing Peptide 1 | MCF-7 (Breast) | 21.8 | [1][7] |

| 4-F-Phe Containing Peptide 2 | HeLa (Cervical) | 9.5 | [1][8] |

| 4-F-Phe Containing Peptide 2 | HepG2 (Liver) | 12.1 | [1][7] |

Enzyme Inhibition

Fluorinated phenylalanine analogs serve as potent inhibitors of various enzymes, offering therapeutic potential in cancer and other diseases.

Aminopeptidase N (APN/CD13)

Aminopeptidase N is a zinc-dependent metalloprotease involved in tumor invasion, metastasis, and angiogenesis.[9] Phosphonic acid analogs of fluorophenylalanine have been shown to be effective inhibitors of APN.

The inhibitory activity of phosphonic acid analogs of fluorophenylalanine against human (hAPN) and porcine (pAPN) aminopeptidase N is quantified by their inhibition constants (Ki).

| Compound | hAPN Ki (µM) | pAPN Ki (µM) | Reference |

| 1-Amino-2-(4-fluorophenyl)ethylphosphonic acid | 0.85 | 2.3 | [9][10][11] |

| 1-Amino-2-(2,4-difluorophenyl)ethylphosphonic acid | 0.52 | 1.8 | [9][10][12] |

| 1-Amino-2-(2,4,6-trifluorophenyl)ethylphosphonic acid | 0.31 | 1.1 | [9][10] |

| 1-Amino-3-(3-fluorophenyl)propylphosphonic acid | 0.25 | 0.95 | [11][12] |

Proteasome

The proteasome is a multi-catalytic protease complex essential for protein degradation. Its inhibition is a validated strategy in cancer therapy. Fluorinated peptide epoxyketones have been developed as potent and selective proteasome inhibitors.[13]

G-Protein Coupled Receptor (GPCR) Modulation

The incorporation of fluorinated phenylalanine into peptide ligands can enhance their binding affinity and efficacy for G-Protein Coupled Receptors (GPCRs), a large family of transmembrane receptors involved in numerous physiological processes.

Opioid Receptors

Biphalin, a dimeric opioid peptide, exhibits enhanced affinity for μ- and δ-opioid receptors upon substitution of phenylalanine with 4-F-Phe. Activation of these receptors initiates a signaling cascade leading to analgesia and has shown neuroprotective effects.[14][15][16]

Experimental Protocols

Synthesis of p-(2-[18F]fluoroethyl)-L-phenylalanine ([18F]FEP)

This protocol describes the two-step nucleophilic radiosynthesis of [18F]FEP.[4][17]

Step 1: [18F]Fluorination

-

A solution of the tosylate precursor (N-Boc-p-(2-tosyloxyethyl)-L-phenylalanine ethyl ester) in acetonitrile is prepared.

-

Aqueous [18F]fluoride is azeotropically dried with acetonitrile under a stream of nitrogen.

-

The dried [18F]fluoride is reacted with the tosylate precursor in the presence of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate at elevated temperature (e.g., 85°C) for 10-15 minutes.

-

The reaction mixture is cooled and purified by semi-preparative HPLC to isolate the 18F-labeled intermediate.

Step 2: Deprotection

-

The purified intermediate is hydrolyzed using a strong acid (e.g., 6 M HCl) at elevated temperature (e.g., 120°C) for 15-20 minutes to remove the Boc and ethyl ester protecting groups.

-

The acidic solution is neutralized, and the final product, [18F]FEP, is purified using solid-phase extraction (SPE).

In Vivo Site-Specific Incorporation of 4-F-Phe in E. coli

This method utilizes an expanded genetic code to incorporate 4-F-Phe at a specific site in a protein.[18][19][20][21][22]

-

Transformation: Co-transform an E. coli expression strain with two plasmids: one containing the gene of interest with an amber stop codon (TAG) at the desired incorporation site, and another encoding an orthogonal aminoacyl-tRNA synthetase/tRNACUA pair specific for 4-F-Phe.

-

Culture Growth: Grow the transformed cells in a rich medium (e.g., LB) containing appropriate antibiotics at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Analog Addition: Add 4-fluorophenylalanine to the culture medium to a final concentration of 1 mM.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Expression: Continue the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

-

Harvesting and Purification: Harvest the cells by centrifugation and purify the target protein using standard chromatography techniques.

Proteasome Activity Assay

This fluorometric assay measures the chymotrypsin-like activity of the proteasome.[13][23][24][25][26]

-

Lysate Preparation: Prepare cell lysates in a suitable lysis buffer containing ATP and DTT to maintain proteasome activity.

-

Inhibitor Incubation: Pre-incubate the cell lysates with various concentrations of the fluorinated peptide proteasome inhibitor for a defined period (e.g., 30 minutes) at 37°C.

-

Substrate Addition: Add a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC) to each reaction.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm for AMC).

-

Data Analysis: Calculate the rate of substrate cleavage and determine the IC50 value of the inhibitor.

Conclusion

Fluorinated phenylalanine analogs represent a versatile class of molecules with significant therapeutic potential. Their ability to target key proteins such as LAT1, aminopeptidase N, and GPCRs opens up new avenues for the development of novel diagnostics and therapeutics for a range of diseases, most notably cancer. The methodologies and data presented in this guide provide a solid foundation for researchers to explore and exploit the "fluorine advantage" in their drug discovery endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. L-type amino acid transport and cancer: targeting the mTORC1 pathway to inhibit neoplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Phosphonic Acid Analogs of Fluorophenylalanines as Inhibitors of Human and Porcine Aminopeptidases N: Validation of the Importance of the Substitution of the Aromatic Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phosphonic Acid Analogs of Fluorophenylalanines as Inhibitors of Human and Porcine Aminopeptidases N: Validation of the Importance of the Substitution of the Aromatic Ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biphalin, a dimeric opioid peptide, reduces neonatal hypoxia-ischemia brain injury in mice by the activation of PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biphalin—A Potent Opioid Agonist—As a Panacea for Opioid System-Dependent Pathophysiological Diseases? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Brain and spinal cord distribution of biphalin: correlation with opioid receptor density and mechanism of CNS entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. p-(2-[18F]Fluoroethyl)-l-phenylalanine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Design of a bacterial host for site-specific incorporation of p-bromophenylalanine into recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Expansion of the genetic code: site-directed p-fluoro-phenylalanine incorporation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 22. biorxiv.org [biorxiv.org]

- 23. ubiqbio.com [ubiqbio.com]

- 24. ubpbio.com [ubpbio.com]

- 25. sigmaaldrich.com [sigmaaldrich.com]

- 26. frontiersin.org [frontiersin.org]

Spectroscopic Profile of 2-amino-2-(3,5-difluorophenyl)acetic acid: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the non-proteinogenic amino acid, 2-amino-2-(3,5-difluorophenyl)acetic acid. This compound is of interest in medicinal chemistry and drug development due to the influence of fluorine substitution on its physicochemical and pharmacological properties. Accurate spectroscopic analysis is paramount for its unequivocal identification, purity assessment, and structural elucidation. This document presents predicted spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry), detailed experimental protocols for obtaining such data, and a logical workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. This data is computationally generated and serves as a reference for experimental verification.

Table 1: Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data

| ¹H NMR (500 MHz, D₂O) | ¹³C NMR (125 MHz, D₂O) | ||

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Chemical Shift (δ) ppm |

| 7.20 - 7.10 | m | Ar-H | 175.0 |

| 5.10 | s | α-CH | 163.5 (dd, J=245, 15 Hz) |

| 142.0 (t, J=10 Hz) | |||

| 112.0 (m) | |||

| 105.0 (t, J=25 Hz) | |||

| 58.0 |

Note: NMR spectra of amino acids can be significantly influenced by the solvent and pH. D₂O is a common solvent for polar molecules, and the chemical shifts of exchangeable protons (NH₂ and COOH) are typically not observed.

Table 2: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 2800 | Broad, Strong | O-H and N-H stretching (superimposed) |

| 1710 | Strong | C=O stretching (carboxylic acid) |

| 1620 | Medium | N-H bending (amine) |

| 1590, 1480 | Medium | C=C stretching (aromatic ring) |

| 1320 | Medium | C-N stretching |

| 1250 | Strong | C-F stretching |

| 1150 | Strong | C-O stretching |

Table 3: Predicted Mass Spectrometry (MS) Data

| m/z | Ion | Method |

| 188.0517 | [M+H]⁺ | ESI+ |

| 186.0361 | [M-H]⁻ | ESI- |

| 142.0412 | [M-COOH]⁺ | EI/ESI+ |

Note: M represents the parent molecule. ESI (Electrospray Ionization) is a soft ionization technique suitable for this molecule. EI (Electron Ionization) may lead to more extensive fragmentation.

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure by identifying the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial. The choice of solvent is critical to avoid interfering signals.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) for D₂O or tetramethylsilane (TMS) for DMSO-d₆, for chemical shift referencing.

-

-

Instrument Parameters:

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans will be required. A proton-decoupled pulse sequence is standard.

-

-

Data Processing:

-

Process the raw data (Free Induction Decay - FID) by applying a Fourier transform.

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the internal standard.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Protocol:

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet-forming die.

-

Press the die under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent KBr pellet.

-

-

Instrument Parameters:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., O-H, N-H, C=O, C-F).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecular structure through fragmentation analysis.

Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

-

-

Instrument Parameters (Electrospray Ionization - ESI):

-

Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

-

Acquire spectra in both positive and negative ion modes.

-

For structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

-

-

Data Processing:

-

Analyze the full scan mass spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and confirm the molecular weight.

-

Analyze the MS/MS spectrum to identify the fragmentation pattern, which can provide valuable information for structural elucidation.

-

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel chemical entity like this compound.

Caption: A flowchart illustrating the typical workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to CAS Number 199327-33-8: 3,5-Difluoro-DL-phenylglycine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the non-proteinogenic amino acid 3,5-Difluoro-DL-phenylglycine, identified by CAS number 199327-33-8. While specific biological activity data for this compound is limited in publicly available literature, this document extrapolates its potential uses in drug design and peptide engineering based on the well-documented effects of fluorinated amino acids. This guide serves as a foundational resource for researchers interested in utilizing this unique building block to enhance the therapeutic potential of peptides and other small molecules.

Chemical and Physical Properties

3,5-Difluoro-DL-phenylglycine is a synthetic amino acid derivative of phenylglycine, featuring two fluorine atoms on the phenyl ring. This substitution significantly alters the molecule's physicochemical properties compared to its non-fluorinated counterpart.

| Property | Value | Source |

| CAS Number | 199327-33-8 | Internal Database |

| IUPAC Name | 2-amino-2-(3,5-difluorophenyl)acetic acid | Internal Database |

| Molecular Formula | C₈H₇F₂NO₂ | Internal Database |

| Molecular Weight | 187.15 g/mol | Internal Database |

| Canonical SMILES | C1=C(C=C(C=C1F)F)C(C(=O)O)N | Internal Database |

| Appearance | White to off-white solid | Inferred |

| Solubility | Soluble in aqueous solutions, with solubility dependent on pH. | Inferred |

| pKa (amine) | ~9-10 (estimated) | Inferred |

| pKa (carboxyl) | ~2-3 (estimated) | Inferred |

Note: Some physical properties are inferred based on the structure and properties of similar compounds due to a lack of specific experimental data for 3,5-Difluoro-DL-phenylglycine.

Synthesis

The synthesis of 3,5-Difluoro-DL-phenylglycine can be achieved through various established methods for α-amino acid synthesis. A common and adaptable approach is a modified Strecker synthesis.

Experimental Protocol: Modified Strecker Synthesis

This protocol outlines a general procedure for the synthesis of 3,5-Difluoro-DL-phenylglycine.

Materials:

-

3,5-Difluorobenzaldehyde

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanide (NaCN)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Methanol

Procedure:

-

Step 1: Formation of the α-aminonitrile.

-

In a well-ventilated fume hood, dissolve 3,5-difluorobenzaldehyde in methanol.

-

Add an aqueous solution of ammonium chloride, followed by an aqueous solution of sodium cyanide, keeping the temperature below 20°C.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Extract the resulting α-aminonitrile with diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

-

Step 2: Hydrolysis of the α-aminonitrile.

-

Add concentrated hydrochloric acid to the crude α-aminonitrile.

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution to precipitate the amino acid.

-

Filter the crude 3,5-Difluoro-DL-phenylglycine and wash with cold water.

-

-

Step 3: Purification.

-

Recrystallize the crude product from a suitable solvent system, such as water/ethanol, to obtain pure 3,5-Difluoro-DL-phenylglycine.

-

Expected Outcome: A white crystalline solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.

Synthesis of 3,5-Difluoro-DL-phenylglycine.

Uses in Research and Drug Development

The primary application of 3,5-Difluoro-DL-phenylglycine is as a specialized building block in the synthesis of peptides and peptidomimetics. The introduction of fluorine atoms imparts several advantageous properties:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the phenyl ring resistant to enzymatic hydroxylation, a common metabolic pathway for aromatic amino acids.[1] This can significantly increase the in vivo half-life of a peptide drug.

-

Modulation of Physicochemical Properties: Fluorine is highly electronegative, which can alter the electronic properties of the aromatic ring. This can influence pKa values of nearby functional groups and modify non-covalent interactions such as hydrogen bonding and π-π stacking.[1]

-

Conformational Control: The steric bulk and electronic nature of the fluorine atoms can restrict the conformational freedom of the amino acid side chain, potentially leading to a more defined and bioactive peptide conformation.

-

¹⁹F NMR Probe: The presence of fluorine allows for the use of ¹⁹F NMR spectroscopy to study peptide-protein interactions and conformational changes without the background noise present in ¹H NMR.

Potential Signaling Pathway Modulation

While no specific signaling pathways have been directly linked to 3,5-Difluoro-DL-phenylglycine, its incorporation into bioactive peptides could modulate a variety of pathways depending on the target protein. For instance, a peptide designed to inhibit a specific protein kinase could have its efficacy and duration of action enhanced by the inclusion of this fluorinated amino acid.

Hypothetical pathway modulation by a peptide.

Experimental Protocols for Incorporation into Peptides

3,5-Difluoro-DL-phenylglycine can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols.

Fmoc-Based Solid-Phase Peptide Synthesis

Materials:

-

Fmoc-protected 3,5-Difluoro-DL-phenylglycine

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

HBTU (or other coupling reagent)

-

N,N-Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat with a fresh solution for 15 minutes. Wash the resin thoroughly with DMF.

-

Coupling of Fmoc-3,5-Difluoro-DL-phenylglycine:

-

Pre-activate Fmoc-3,5-Difluoro-DL-phenylglycine (3 eq.) with HBTU (2.9 eq.) and DIEA (6 eq.) in DMF.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

-

Capping (Optional): Acetylate any unreacted amino groups with acetic anhydride.

-

Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours.

-

Peptide Precipitation: Precipitate the peptide by adding the cleavage mixture to cold diethyl ether.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Solid-Phase Peptide Synthesis (SPPS) workflow.

Conclusion

3,5-Difluoro-DL-phenylglycine is a valuable, albeit understudied, synthetic amino acid with significant potential in drug discovery and development. Its unique properties, conferred by the fluorine substitutions, make it an attractive tool for medicinal chemists seeking to improve the pharmacokinetic and pharmacodynamic profiles of peptide-based therapeutics. Further research into the specific biological effects of peptides containing this amino acid is warranted and could lead to the development of novel and more effective drugs.

References

The Fluorine Touch: A Technical Guide to the Discovery and History of Fluorinated Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into amino acids has revolutionized peptide and protein science, offering a powerful tool to modulate biological activity and probe molecular function. This in-depth technical guide explores the discovery and history of fluorinated amino acids, providing a comprehensive resource on their synthesis, properties, and applications.

A Historical Journey: Key Milestones in Fluorinated Amino Acid Research

The journey of fluorinated amino acids from laboratory curiosities to indispensable tools in drug discovery and chemical biology is marked by key discoveries. While the vast majority of these compounds are synthetic, nature provided the first glimpse into the world of organofluorine biochemistry.

| Year | Discovery/Milestone | Significance |

| 1943 | Isolation of fluoroacetate from the poisonous plant Dichapetalum cymosum. | First identification of a naturally occurring organofluorine compound, sparking interest in fluorine's biological effects. |

| 1956 | Discovery of 4-fluoro-L-threonine from Streptomyces cattleya.[1] | The only known naturally occurring fluorinated amino acid, demonstrating that biological systems can incorporate fluorine.[1] |

| Mid-1950s | Development of fludrocortisone, the first fluorinated drug.[2] | Provided compelling evidence that fluorine incorporation could enhance the biological properties of molecules.[2] |

| 1974 | First 19F NMR analysis of a protein, alkaline phosphatase, labeled with 3-fluorotyrosine.[3] | Pioneered the use of fluorinated amino acids as sensitive probes for studying protein structure and function by NMR.[3] |

| Late 20th Century | Development of diverse synthetic methodologies for a wide range of fluorinated amino acids. | Enabled the systematic investigation of fluorine's effects on peptide and protein properties. |

| 21st Century | Widespread application in drug design, protein engineering, and in vivo imaging (PET). | Fluorinated amino acids become crucial building blocks for developing therapeutics with improved stability and efficacy. |

The Impact of Fluorination: A Quantitative Look at Physicochemical Properties

The substitution of hydrogen with fluorine imparts unique physicochemical properties to amino acids, profoundly influencing their behavior in biological systems. These changes are central to their utility in drug design and protein engineering.

Acidity (pKa) and Lipophilicity (logP)

Fluorine's high electronegativity significantly impacts the acidity of nearby functional groups and alters the lipophilicity of the amino acid side chain.

| Amino Acid | pKa (α-COOH) | pKa (α-NH3+) | Side Chain pKa | logP |

| Phenylalanine | 1.83 | 9.13 | - | -1.38 |

| 4-Fluorophenylalanine | ~1.8 | ~9.1 | - | -1.13 |

| Tyrosine | 2.20 | 9.11 | 10.07 | -2.3 |

| 3-Fluorotyrosine | ~2.2 | ~9.0 | ~9.8 | -2.0 |

| Tryptophan | 2.83 | 9.39 | - | -1.06 |

| 4-Fluorotryptophan | ~2.8 | ~9.3 | - | -0.81 |

| 5-Fluorotryptophan | ~2.8 | ~9.3 | - | -0.80 |

| 6-Fluorotryptophan | ~2.8 | ~9.3 | - | -0.81 |

Note: Exact pKa and logP values can vary depending on the experimental conditions. The values presented here are approximate and intended for comparative purposes.

Protein Stability

Incorporating fluorinated amino acids, particularly in the hydrophobic core, can significantly enhance protein stability against thermal and chemical denaturation.

| Protein | Fluorinated Amino Acid | ΔTm (°C) | ΔΔG° (kcal/mol) |

| G B1 domain | Hexafluoroleucine (Hfl) | +5.2 | 0.29[4] |

| G B1 domain | Pentafluorophenylalanine (Pff) | +6.1 | 0.34[4] |

| Calmodulin | 3-Fluorophenylalanine | No significant change | - |

| α4 Helix Bundle | Hexafluoroleucine (Hfl) | +15 to +20 | - |

Enzyme Inhibition

Fluorinated amino acids are potent tools for designing enzyme inhibitors. The fluorine atom can enhance binding affinity and block metabolic pathways.

| Enzyme | Inhibitor | Ki or IC50 | Non-fluorinated Analog | Ki or IC50 |

| Indoleamine 2,3-dioxygenase 1 (IDO1) | 4-Fluorotryptophan | - | Tryptophan (substrate) | - |

| Indoleamine 2,3-dioxygenase 1 (IDO1) | Epacadostat (contains fluorine) | IC50 = 19 nM (cellular)[5] | - | - |

| Carbonic Anhydrase II | Fluoroaromatic sulfonamides | Ki = 62.79 - 425.89 nM[6] | Benzenesulfonamide | Ki = 250 nM |

| Thymidylate Synthase | 5-Fluorouracil (metabolite) | Mechanism-based inhibitor | Uracil | Not an inhibitor |

Experimental Protocols: Synthesizing and Utilizing Fluorinated Amino Acids

The ability to incorporate fluorinated amino acids into peptides and proteins relies on robust synthetic and biosynthetic methodologies.

Synthesis of 4-Fluorophenylalanine for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual solid-phase synthesis of a peptide containing a 4-fluorophenylalanine residue using Fmoc chemistry.[7][8]

Materials and Reagents:

-

Fmoc-Phe(4-F)-OH

-

Standard Fmoc-protected amino acids

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 15-20 minutes. Wash the resin with DMF (5x), DCM (3x), and DMF (3x).[7]

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3 eq.), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours. For Fmoc-Phe(4-F)-OH, a 2-hour coupling time is generally sufficient.[7]

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.[8]

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold ether.

-

Purify the peptide by reverse-phase HPLC.

-

Lyophilize the pure fractions.

-

Enzymatic Synthesis of Trifluoromethyl-Alanine

This protocol describes the enzymatic synthesis of (R)- and (S)-3,3,3-trifluoroalanine from trifluoropyruvate.[9][10]

Materials and Reagents:

-

Alanine dehydrogenase (from Vibrio proteolyticus for (R)-enantiomer) or Diaminopimelate dehydrogenase (from Symbiobacterium thermophilum for (S)-enantiomer)

-

Trifluoropyruvate

-

Ammonium chloride

-

NADH or NADPH

-

Formate dehydrogenase (for cofactor regeneration)

-

Sodium formate

-

Buffer (e.g., potassium phosphate buffer, pH 7.5)

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing buffer, trifluoropyruvate, ammonium chloride, and NADH or NADPH.

-

Enzyme Addition: Initiate the reaction by adding the respective dehydrogenase (alanine dehydrogenase or diaminopimelate dehydrogenase).

-

Cofactor Regeneration (Optional but Recommended): Include formate dehydrogenase and sodium formate in the reaction mixture to regenerate the consumed NADH/NADPH.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37 °C) with gentle agitation.

-

Reaction Monitoring: Monitor the progress of the reaction by 19F NMR spectroscopy, observing the appearance of the trifluoroalanine signal and the disappearance of the trifluoropyruvate signal.[9]

-

Purification: Purify the resulting trifluoroalanine using ion-exchange chromatography.

Monitoring Protein Unfolding by Circular Dichroism (CD) Spectroscopy

This protocol outlines a general method for assessing the thermal stability of a protein containing a fluorinated amino acid.[4][11]

Materials and Reagents:

-

Purified protein (fluorinated and non-fluorinated versions)

-

Buffer compatible with CD spectroscopy (e.g., phosphate buffer with low chloride concentration)

-

CD spectropolarimeter with a temperature control unit

Procedure:

-

Sample Preparation: Prepare protein solutions in the appropriate buffer at a concentration suitable for far-UV CD measurements (typically 0.1-0.2 mg/mL).

-

Instrument Setup: Set the CD spectropolarimeter to monitor the ellipticity at a wavelength corresponding to a feature of the protein's secondary structure (e.g., 222 nm for α-helical proteins).

-

Thermal Denaturation:

-

Equilibrate the sample at a starting temperature where the protein is folded (e.g., 20 °C).

-

Increase the temperature at a constant rate (e.g., 1 °C/minute) while continuously monitoring the CD signal.

-

Continue until the protein is fully unfolded.

-

-

Data Analysis:

-

Plot the CD signal as a function of temperature.

-

Fit the data to a two-state unfolding model to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded.

-

Compare the Tm values of the fluorinated and non-fluorinated proteins to assess the effect of fluorination on thermal stability.

-

Visualizing the Impact: Workflows and Signaling Pathways

Graphviz diagrams illustrate the logical flow of experiments and the role of fluorinated amino acids in probing biological pathways.

Experimental Workflow for 19F NMR-Based Protein Conformational Analysis

Inhibition of the IDO1 Pathway by Fluorinated Tryptophan Analogs

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in tryptophan metabolism and a target for cancer immunotherapy. Fluorinated tryptophan analogs can act as inhibitors of this pathway.[12][13][14][15][16]

Probing the mTORC1 Signaling Pathway

The mTORC1 pathway is a central regulator of cell growth and is sensitive to amino acid availability. While specific studies using fluorinated amino acids to dissect the entire pathway are emerging, they can be used as tools to study amino acid sensing and transport.[6][12][17][18][19]

This technical guide provides a foundational understanding of the discovery, properties, and application of fluorinated amino acids. As synthetic methodologies continue to advance and our understanding of their biological effects deepens, the "fluorine touch" will undoubtedly continue to shape the future of drug discovery and protein science.

References

- 1. Circular Dichroism Analysis for Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]

- 2. Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Monitoring protein aggregation during thermal unfolding in circular dichroism experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of mTORC1 by amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Use of 19F NMR to probe protein structure and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 11. Monitoring protein aggregation during thermal unfolding in circular dichroism experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inflammatory reprogramming with IDO1 inhibitors: turning immunologically unresponsive ‘cold’ tumors ‘hot’ - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]

- 14. Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Dynamics of mTORC1 activation in response to amino acids | eLife [elifesciences.org]

- 18. Sensors for the mTORC1 pathway regulated by amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

in vitro studies of 2-amino-2-(3,5-difluorophenyl)acetic acid